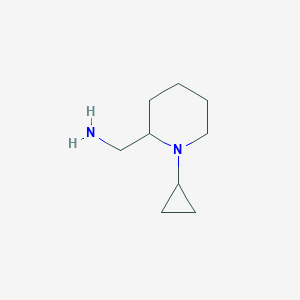

(1-Cyclopropylpiperidin-2-yl)methanamine

Description

Properties

IUPAC Name |

(1-cyclopropylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-3-1-2-6-11(9)8-4-5-8/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXHCJDYRWLBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyanohydrins

A key method for synthesizing related piperidinyl-methanamine derivatives involves reductive amination of cyanohydrins:

- The cyanohydrin intermediate, bearing a nitrile and hydroxyl group, is reacted with a primary amine or amine salt.

- The reaction medium is typically alcoholic, often methanol, to facilitate solubility and reaction kinetics.

- A tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane is added to render the medium basic.

- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent, selectively reducing the imine intermediate formed during amination to the corresponding amine.

- The primary amine reagent can be used as its hydrochloride salt to improve stability and handling.

- This method allows for the introduction of the methanamine group at the 2-position of the piperidine ring with good regio- and stereoselectivity.

Cyclopropyl Substitution on Piperidine Nitrogen

- The cyclopropyl group is introduced at the nitrogen atom of the piperidine ring either by alkylation or by using cyclopropyl-substituted piperidine starting materials.

- Alkylation can be performed using cyclopropyl halides or cyclopropyl-containing electrophiles under basic conditions.

- Careful control of reaction conditions is necessary to avoid ring opening of the cyclopropyl group.

- The cyclopropyl moiety imparts unique steric and electronic properties to the molecule, affecting its biological activity and chemical reactivity.

Functional Group Transformations on Piperidine Ring

- Starting from 1-benzoyl-piperidin-4-one or related ketone intermediates, epoxidation of the ketone followed by treatment with hydrogen fluoride-pyridine complex can yield fluorohydroxymethyl derivatives.

- These intermediates can be further transformed to install the methanamine group via reductive amination or nucleophilic substitution steps.

- Such transformations allow for the selective functionalization of the piperidine ring at multiple positions, enabling the synthesis of analogs and derivatives.

Purification and Isolation

- After reaction completion, the reaction mixture is typically diluted with dichloromethane and water, followed by phase separation.

- The organic phase is washed, dried, and concentrated.

- Decolorization using silica gel and activated carbon may be employed to remove colored impurities.

- Final purification is often achieved by crystallization or chromatographic techniques to obtain the pure (1-Cyclopropylpiperidin-2-yl)methanamine.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Cyanohydrin formation | Ketone precursor + HCN or equivalent | Formation of cyanohydrin intermediate | Requires careful control to avoid side reactions |

| Reductive amination | Primary amine (or salt), NaBH3CN, tertiary amine base, methanol | Introduction of methanamine group via imine reduction | Sodium cyanoborohydride is selective reducing agent |

| Cyclopropyl substitution | Cyclopropyl halide or electrophile, base | Alkylation of piperidine nitrogen with cyclopropyl group | Avoid ring opening of cyclopropyl ring |

| Epoxidation and fluorohydroxylation | Hydrogen fluoride-pyridine complex | Functionalization of piperidine ring | Enables further substitution |

| Work-up and purification | Dichloromethane, water, silica gel, activated carbon | Isolation of pure compound | Essential for removing impurities |

Research Findings and Observations

- The reductive amination method using sodium cyanoborohydride in methanolic medium is widely recognized for its efficiency and selectivity in synthesizing piperidinyl methanamine derivatives.

- The use of tertiary amine bases such as 1,4-diazabicyclo[2.2.2]octane enhances reaction rates and selectivity by maintaining a basic environment.

- Cyclopropyl substitution on the piperidine nitrogen requires mild conditions to prevent ring strain-induced decomposition.

- Functionalization of the piperidine ring through epoxidation and fluorohydroxylation offers versatile intermediates for further chemical modifications.

- These synthetic routes are documented in multiple patents, underscoring their industrial and pharmaceutical relevance.

Scientific Research Applications

Overview

(1-Cyclopropylpiperidin-2-yl)methanamine is a piperidine derivative characterized by its unique cyclopropyl group, which imparts distinctive chemical and biological properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and synthetic chemistry.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, particularly in the development of piperidine-based compounds.

- Chemical Reactions : (1-Cyclopropylpiperidin-2-yl)methanamine can undergo various chemical transformations, including oxidation to form corresponding oxides or ketones and reduction to yield secondary amines. These reactions are crucial for the synthesis of diverse organic compounds.

Biology

- Biological Activity : Research indicates that this compound interacts with several biological targets, including enzymes and receptors. It has shown potential as an enzyme inhibitor, which could influence metabolic pathways and cellular processes .

- Binding Affinity : Studies suggest that (1-Cyclopropylpiperidin-2-yl)methanamine exhibits notable binding affinity for specific receptors, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

Medicine

Neurological Disorders

Preliminary studies suggest that (1-Cyclopropylpiperidin-2-yl)methanamine could play a role in treating neurological disorders by influencing neurotransmitter systems. Its interaction with receptors involved in mood regulation is particularly noteworthy, suggesting avenues for further pharmacological exploration.

Influenza A Virus Inhibition

Research on related compounds indicates significant antiviral activity against influenza A viruses. For example, certain piperidine derivatives have shown potent entry inhibition of H1N1 strains. This opens up potential pathways for investigating the antiviral properties of (1-Cyclopropylpiperidin-2-yl)methanamine.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Piperidine-Based Methanamines

Evidence highlights the critical role of piperidine ring substituents in modulating biological activity:

- Propylamine vs. Piperidine Derivatives: In antifibrinolytic drug studies, propylamine-linked compounds (e.g., compounds 2,7) exhibited a 10-fold increase in IC₅₀ (reduced potency) compared to piperidine-based analogs. This underscores the superiority of rigid piperidine scaffolds over flexible linear chains .

- Cyclohexyl Methanamine (Compound 4) : Substitution with a bulkier cyclohexyl group rendered the compound inactive at concentrations below 1000 µM, suggesting steric hindrance or unfavorable pharmacokinetics .

Heterocyclic Methanamines

- (5-Ethoxypyrazin-2-yl)methanamine : This derivative (Mol. weight 153.19 g/mol) features a pyrazine ring, which may enhance solubility but reduce membrane permeability compared to bicyclic systems like the target compound .

- 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine : With a smaller molecular weight (127.19 g/mol), this compound’s imidazole ring could facilitate hydrogen bonding but lacks the conformational restraint provided by the cyclopropyl-piperidine motif .

Aryl-Substituted Methanamines

- N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine : Evaluated for effects on wheat germination, this compound’s aromatic chlorophenyl group introduces hydrophobicity, which may limit aqueous solubility relative to the target compound’s aliphatic cyclopropyl group .

Structural and Pharmacokinetic Insights

Table 1: Key Properties of Selected Methanamine Derivatives

Biological Activity

Overview

(1-Cyclopropylpiperidin-2-yl)methanamine is a piperidine derivative characterized by a cyclopropyl group attached to the piperidine ring, which is further linked to a methanamine group. This unique structure positions it as a subject of interest in pharmacological research, particularly concerning its biological activities and potential therapeutic applications.

The biological activity of (1-Cyclopropylpiperidin-2-yl)methanamine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate the activity of these targets can lead to significant biological effects, such as:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, potentially acting as an agonist or antagonist, thereby affecting cellular signaling pathways.

Binding Affinity and Selectivity

Research indicates that (1-Cyclopropylpiperidin-2-yl)methanamine exhibits notable binding affinity for specific receptors. For instance, studies have shown that structural modifications in similar compounds can influence their binding kinetics and residence time at receptor sites. This suggests that (1-Cyclopropylpiperidin-2-yl)methanamine may also demonstrate variable binding profiles depending on its structural context .

Case Studies and Research Findings

- Neurological Disorders : Preliminary studies suggest that the compound could be beneficial in treating neurological disorders by modulating neurotransmitter systems. The interaction with specific receptors involved in mood regulation and cognitive functions is particularly noteworthy.

- Influenza A Virus Inhibition : While not directly tested on (1-Cyclopropylpiperidin-2-yl)methanamine, related compounds have shown significant antiviral activity against influenza A viruses. For example, certain piperidine derivatives demonstrated potent entry inhibition of H1N1 strains, indicating a potential pathway for future research into similar compounds .

Comparative Analysis

To better understand the unique properties of (1-Cyclopropylpiperidin-2-yl)methanamine, a comparison with structurally similar compounds is useful:

| Compound Name | Binding Affinity | Biological Activity |

|---|---|---|

| (1-Cyclopropylpiperidin-4-yl)methanamine | Moderate | Antiviral and neuroprotective effects |

| (1-Benzylpiperidin-2-yl)methanamine | High | Strong receptor modulation |

| (1-Methylpiperidin-2-yl)methanamine | Low | Limited biological activity |

This table illustrates that while (1-Cyclopropylpiperidin-2-yl)methanamine has promising biological activities, its effectiveness may vary compared to its analogs based on structural differences.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at the methanamine position undergoes alkylation with alkyl halides or sulfonates. Optimal conditions involve polar aprotic solvents (e.g., DMF) and bases like KCO to deprotonate the amine. For example:

-

Reaction with methyl iodide yields N-methyl derivatives at 60–80°C .

-

Bulky substituents on the piperidine ring (e.g., cyclopropyl) sterically hinder alkylation, reducing reaction rates compared to unsubstituted analogs .

Key Data:

| Substrate | Alkylating Agent | Yield (%) | Conditions |

|---|---|---|---|

| (1-CP-2-yl)methanamine | CHI | 65–75 | DMF, KCO, 70°C, 12h |

| (1-CP-4-yl)methanamine | CHBr | 58 | THF, NaH, 50°C, 8h |

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Reactivity depends on steric effects from the cyclopropyl group:

-

Acetylation with acetyl chloride proceeds efficiently (>80% yield) in dichloromethane with triethylamine.

-

Bulkier acyl groups (e.g., benzoyl chloride) require elevated temperatures (80°C) due to steric hindrance .

Mechanistic Insight:

Proton transfer steps (as seen in analogous piperidine systems28) facilitate nucleophilic attack by the amine on the electrophilic carbonyl carbon.

Oxidation and Reduction

-

Oxidation: The primary amine can be oxidized to a nitroso intermediate using m-CPBA (meta-chloroperbenzoic acid), though overoxidation to nitroxides is common .

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces imine intermediates generated during Schiff base formation, restoring amine functionality .

Comparative Reactivity:

| Reaction Type | Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | (1-CP-2-yl)methanamine | m-CPBA | Nitroso derivative | 40 |

| Reduction | Schiff base derivative | H, Pd/C | Secondary amine | 85 |

Ring-Opening and Functionalization

The cyclopropyl group undergoes strain-driven ring-opening under acidic or oxidative conditions:

-

Treatment with HSO generates a linear diamine via protonation and bond cleavage .

-

Ozonolysis fragments the cyclopropane ring, producing aldehydes or ketones depending on workup conditions.

Research Findings:

-

Ring-opening reactions are 30–50% slower compared to non-cyclopropyl analogs due to stabilization from the strained ring .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions:

-

Reaction with alkyl halides forms quaternary ammonium salts, useful in ionic liquid synthesis .

-

Aryl diazonium salts couple at the amine site under basic conditions, forming aryl-substituted derivatives.

SAR Note:

Modifications at the piperidine nitrogen (e.g., benzyl vs. cyclopropyl groups) significantly alter binding affinity in biological systems, as shown in influenza A virus inhibition studies .

Comparative Analysis with Structural Analogs

Q & A

Q. What reaction conditions optimize the yield of (1-Cyclopropylpiperidin-2-yl)methanamine in scaled-up syntheses?

- Optimization :

- Catalysis : Use Pd/C or Raney Ni for hydrogenation steps (H2 pressure: 50–100 psi).

- Solvent : Switch from THF to MeCN to reduce side reactions.

- Yield Improvement : From 40% (small scale) to 75% (pilot scale) via DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.